Thal-sns-032
Overview
Description
THAL-SNS-032 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of cyclin-dependent kinase 9 (CDK9). It is composed of the cyclin-dependent kinase inhibitor SNS-032 linked to a cereblon binding moiety . This compound is particularly significant in the field of cancer research due to its ability to target and degrade specific proteins involved in cell cycle regulation and transcription .
Scientific Research Applications
THAL-SNS-032 has several scientific research applications:
Mechanism of Action
Target of Action
Thal-sns-032 is a proteolysis-targeting chimera (PROTAC) that primarily targets cyclin-dependent kinases 2, 7, and 9 . These kinases are critical in the communication and relay of signals to promote cellular growth and function . Cyclin-dependent kinase 2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle .
Mode of Action
this compound operates by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon . This results in the selective degradation of cyclin-dependent kinase 9 over other cyclin-dependent kinases . The degradation is achieved through co-engagement of cyclin-dependent kinase 9 and cereblon to promote E3 ligase-mediated ubiquitination and proteasomal degradation of cyclin-dependent kinase 9 .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving cyclin-dependent kinases. By degrading cyclin-dependent kinase 9, this compound disrupts the normal functioning of this kinase, which plays a crucial role in cell cycle regulation and transcriptional regulation . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . By selectively degrading cyclin-dependent kinase 9, this compound disrupts the normal cell cycle, leading to a decrease in cell proliferation . This can have significant effects on cancer cells, which rely on rapid and uncontrolled cell division for their growth .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thal-sns-032 plays a significant role in biochemical reactions by selectively inducing the degradation of CDK9 . It interacts with CDK9 and CRBN, a component of the E3 ubiquitin ligase complex . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK9 .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by reducing the levels of CDK9, thereby affecting transcription elongation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective degradation of CDK9. This compound forms a ternary complex with CDK9 and CRBN, leading to the ubiquitination of CDK9 . This marks CDK9 for degradation by the proteasome, thereby reducing its levels within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. As a PROTAC molecule, it induces the degradation of CDK9, leading to a reduction in its levels over time
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway for protein degradation . It interacts with CRBN, a component of the E3 ubiquitin ligase complex, to induce the ubiquitination of CDK9 .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known. As a PROTAC molecule, it is likely to be present in the cytoplasm where it can interact with its target proteins .
Preparation Methods
THAL-SNS-032 is synthesized by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds to the cereblon E3 ubiquitin ligase . The synthetic route involves several steps, including the preparation of the SNS-032 ligand, the thalidomide derivative, and the linker . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
THAL-SNS-032 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
THAL-SNS-032 is unique in its selective degradation of cyclin-dependent kinase 9 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Dinaciclib: A cyclin-dependent kinase inhibitor with broader activity against multiple cyclin-dependent kinases.
Flavopiridol: Another cyclin-dependent kinase inhibitor with activity against several cyclin-dependent kinases.
This compound’s uniqueness lies in its ability to selectively degrade cyclin-dependent kinase 9, providing a more targeted approach to disrupting its function .
Properties
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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